molecular formula C7H6N2O7S B1607240 2,6-Dinitrotoluene-4-sulfonic acid CAS No. 88-90-4

2,6-Dinitrotoluene-4-sulfonic acid

Cat. No. B1607240
CAS RN: 88-90-4
M. Wt: 262.2 g/mol
InChI Key: SWBCSBNHMVLMKP-UHFFFAOYSA-N
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Description

2,6-Dinitrotoluene-4-sulfonic acid is a chemical compound with the molecular formula C7H6N2O7S. It is a derivative of toluene that contains two nitro groups and a sulfonic acid group. This compound is used in the production of dyes, pigments, and as an intermediate in the synthesis of other chemicals .


Molecular Structure Analysis

2,6-Dinitrotoluene-4-sulfonic acid contains a total of 23 bonds; 17 non-H bonds, 12 multiple bonds, 3 rotatable bonds, 6 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 nitro groups (aromatic), 1 hydroxyl group, and 1 sulfonic (thio-/dithio-) acid .

Safety And Hazards

2,6-Dinitrotoluene-4-sulfonic acid is classified as acutely toxic if swallowed, in contact with skin, or if inhaled. It is suspected of causing genetic defects and may cause cancer. It is also suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

4-methyl-3,5-dinitrobenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O7S/c1-4-6(8(10)11)2-5(17(14,15)16)3-7(4)9(12)13/h2-3H,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWBCSBNHMVLMKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1058979
Record name Benzenesulfonic acid, 4-methyl-3,5-dinitro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dinitrotoluene-4-sulfonic acid

CAS RN

88-90-4, 74543-18-3
Record name 2,6-Dinitrotoluene-4-sulfonic acid
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Record name Benzenesulfonic acid, 4-methyl-3,5-dinitro-
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Record name 2,6-Dinitrotoluene-4-sulfonic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonic acid, 4-methyl-3,5-dinitro-
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Record name Benzenesulfonic acid, 4-methyl-3,5-dinitro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-dinitro-p-toluenesulphonic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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